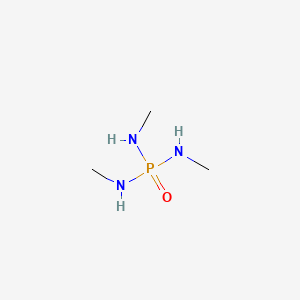
Trimethylphosphoramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylphosphoramide is an organophosphorus compound with the chemical formula (CH₃)₃P(O)NH₂. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use as a ligand in coordination chemistry and as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylphosphoramide can be synthesized through the reaction of trimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically occurs under controlled conditions to prevent over-oxidation.
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of trimethylphosphine using oxygen or other oxidizing agents. The process is carried out in a controlled environment to ensure the purity and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphoramides depending on the reagents used.
Applications De Recherche Scientifique
Trimethylphosphoramide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of trimethylphosphoramide involves its ability to act as a ligand and form complexes with metal ions. This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes. The compound can also interact with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Trimethylphosphine: Similar in structure but lacks the oxygen and amino groups.
Trimethylphosphine oxide: An oxidized form of trimethylphosphine.
Hexamethylphosphoramide: A related compound with six methyl groups attached to the phosphorus atom.
Uniqueness: Trimethylphosphoramide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. This versatility makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
6326-72-3 |
|---|---|
Formule moléculaire |
C3H12N3OP |
Poids moléculaire |
137.12 g/mol |
Nom IUPAC |
N-[bis(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C3H12N3OP/c1-4-8(7,5-2)6-3/h1-3H3,(H3,4,5,6,7) |
Clé InChI |
WFIPYARNKIWELZ-UHFFFAOYSA-N |
SMILES canonique |
CNP(=O)(NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


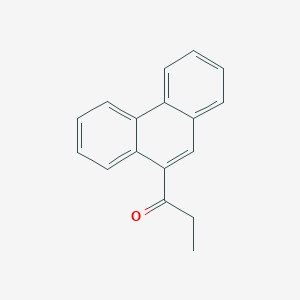
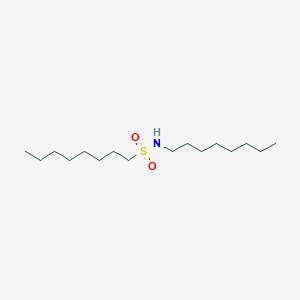

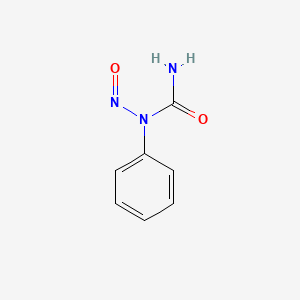
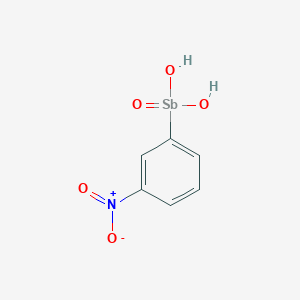

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
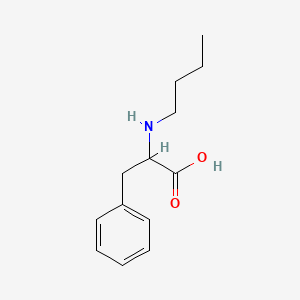

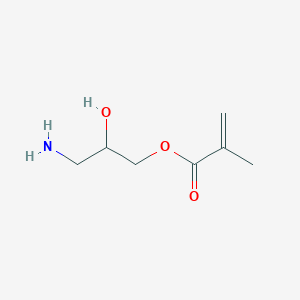
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
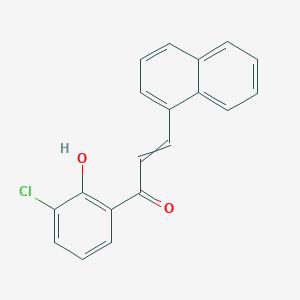

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
